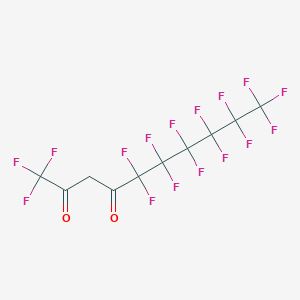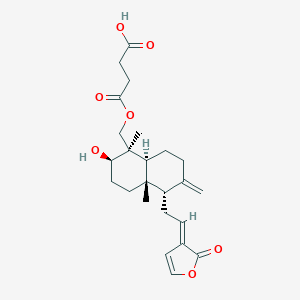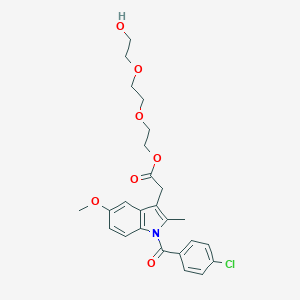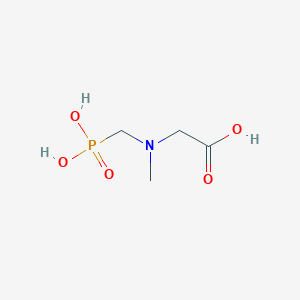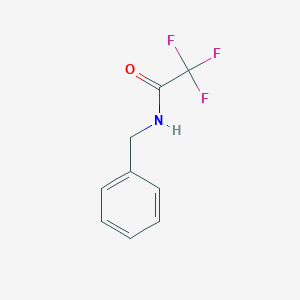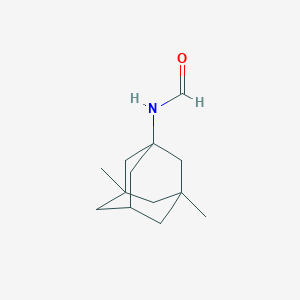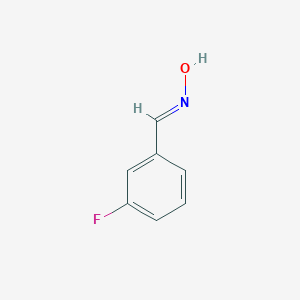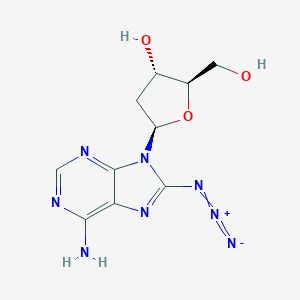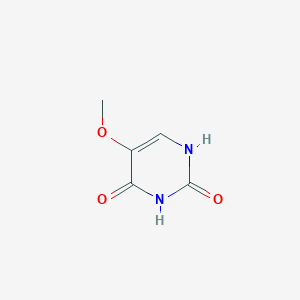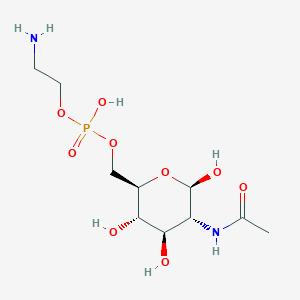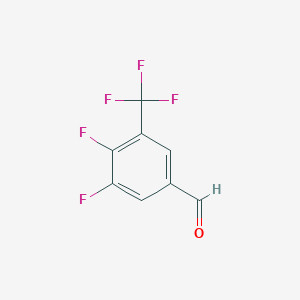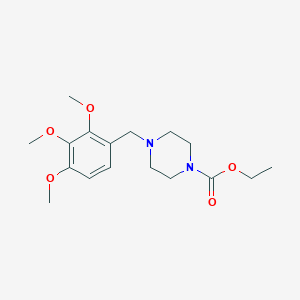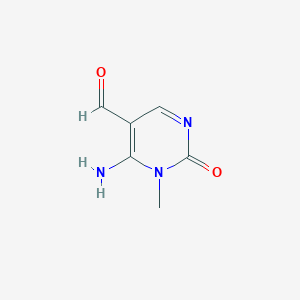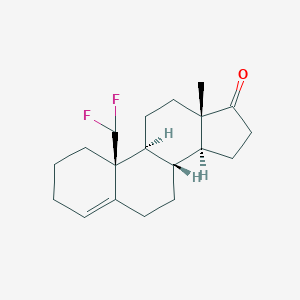
19,19-Difluoroandrost-4-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,19-Difluoroandrost-4-en-17-one, also known as 4,19-DFA, is a synthetic androgenic steroid. It belongs to the class of 17-ketosteroids and has been extensively studied in the field of biochemistry and molecular biology. This compound has been shown to have a wide range of biological activities and has been used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 19,19-Difluoroandrost-4-en-17-one involves binding to androgen receptors in target cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and protein synthesis, leading to the biological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 19,19-Difluoroandrost-4-en-17-one include increased muscle mass and strength, improved bone density, and enhanced immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 19,19-Difluoroandrost-4-en-17-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise control of the biological effects of the compound. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 19,19-Difluoroandrost-4-en-17-one. These include further studies on its effects on bone metabolism and immune function, as well as investigations into its potential therapeutic uses in diseases such as osteoporosis and cancer. Additionally, research on the development of safer and more effective analogs of 19,19-Difluoroandrost-4-en-17-one may also be pursued.
Métodos De Síntesis
The synthesis of 19,19-Difluoroandrost-4-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 19,19-Difluoroandrost-4-en-17-one through a series of chemical reactions. The process involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
19,19-Difluoroandrost-4-en-17-one has been used in various scientific research applications, including studies on androgen receptor signaling, gene expression, and protein synthesis. It has also been used in studies on the effects of androgens on bone metabolism, muscle growth, and immune function.
Propiedades
Número CAS |
129400-04-0 |
|---|---|
Nombre del producto |
19,19-Difluoroandrost-4-en-17-one |
Fórmula molecular |
C19H26F2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |
Clave InChI |
KMFWEHJTLFYKGK-UNTXSKPGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
Sinónimos |
19,19-DFAO 19,19-difluoroandrost-4-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
